Monosulfiram
Overview
Description
Monosulfiram, also known as Sulfiram, is a sulfide derivative used as an effective anti-parasitic medicine for the treatment and prevention of scabies and other skin-related problems like itching, skin irritation, and inflammation . It is usually sold as a solution or medicated soap .
Chemical Reactions Analysis
Monosulfiram is chemically similar to Disulfiram (Antabuse). It can induce a Disulfiram-like reaction characterized by facial flushing, nausea, vomiting, tachycardia, and hypotension, symptoms known as acetaldehyde syndrome, or Antabuse effects .Physical And Chemical Properties Analysis
Monosulfiram has a molar mass of 264.46 g·mol−1 . The exact physical and chemical properties are not provided in the search results.Scientific Research Applications
Neurotoxicity and Mitochondrial Function
Disulfiram has been studied for its effects on mitochondrial enzymes in the rat hippocampus, showing differential impacts on mitochondrial subpopulations. This research suggests disulfiram's potential role in understanding neurotoxicity and mitochondrial function in neurological conditions (Simonian et al., 1992).
Anticancer Activity
Recent attention has been drawn to disulfiram's anticancer properties, particularly its broad activity against various cancers including melanoma. The mechanisms and molecular targets of disulfiram in cancer therapy have been explored, with a focus on combination approaches to enhance its efficacy (Meraz-Torres et al., 2020).
Aldehyde Dehydrogenase Inhibition
Disulfiram's inhibition of aldehyde dehydrogenase (ALDH) is a well-documented mechanism, with significant implications for understanding its interaction with enzymatic processes within the body. This inhibition has been studied in vitro, providing insights into the biochemical interactions of disulfiram and its metabolites with key enzymes (Lipsky et al., 2001).
Proteasome Inhibition and Cancer Therapy
Disulfiram's potential as a proteasome inhibitor has been explored, with implications for cancer therapy. Its ability to induce apoptotic cell death in breast cancer cultures and xenografts, through inhibition of the proteasome activity, highlights its therapeutic potential in oncology (Chen et al., 2006).
Repurposing in Cancer Treatment
The repurposing of disulfiram for cancer treatment has been advocated, given its anticancer and chemosensitizing activities. The drug's affordability and safety profile make it an attractive candidate for further exploration in oncology (Cvek & Dvořák, 2008).
Safety And Hazards
Monosulfiram can cause harmful effects if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . A single case of toxic epidermal necrolysis was reported in 1968 .
Future Directions
properties
IUPAC Name |
diethylcarbamothioyl N,N-diethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKSRZFJSJGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC(=S)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058222 | |
Record name | Sulfiram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfiram | |
CAS RN |
95-05-6 | |
Record name | Sulfiram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfiram [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULFIRAM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfiram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfiram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFIRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XHL4Q8P7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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